In Vivo Tumor Promotion Inhibition: Lophirone A vs. Lophiraic Acid
Lophirone A demonstrates robust in vivo anti-tumor promoting activity, whereas the structurally related lophiraic acid is completely inactive in the same assays [1]. In an initiation-promotion mouse skin carcinogenesis model (DMBA/TPA), topical application of lophirone A (160 nmol) reduced tumor multiplicity by 85% (Inhibitory Effect, IE). In contrast, lophiraic acid was negative in all short-term in vivo and in vitro tests for tumor promotion inhibition [1].
| Evidence Dimension | In vivo tumor reduction (mouse skin papilloma model) |
|---|---|
| Target Compound Data | Inhibitory Effect (IE) = 85% at 160 nmol |
| Comparator Or Baseline | Lophiraic acid: No inhibitory effect (IE = 0%) |
| Quantified Difference | Absolute difference of 85 percentage points; activity vs. complete inactivity |
| Conditions | ICR mouse skin initiation-promotion experiment using DMBA (0.19 μmol) and TPA (1.6 nmol) |
Why This Matters
This stark, all-or-nothing functional divergence underscores that Lophirone A's specific molecular architecture is essential for in vivo efficacy, making it a non-substitutable reagent for tumor promotion studies.
- [1] Murakami A, Ohigashi H, Jisaka M, Hirota M, Irie R, Koshimizu K. Inhibitory effects of new types of biflavonoid-related polyphenols; lophirone A and lophiraic acid, on some tumor promoter-induced biological responses in vitro and in vivo. Cancer Lett. 1991 Jun 14;58(1-2):101-6. View Source
